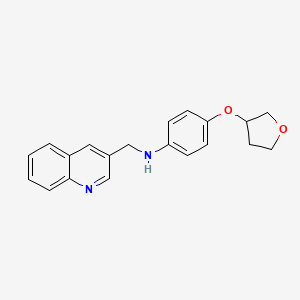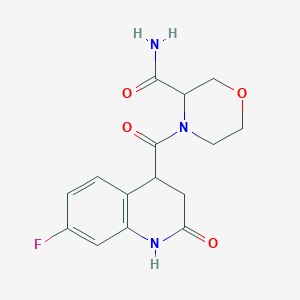
4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline is an organic compound that features a complex structure with multiple functional groups. This compound includes an oxolane ring, a quinoline moiety, and an aniline group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the quinoline moiety: This step might involve the reaction of a quinoline derivative with a suitable electrophile to form a quinolin-3-ylmethyl intermediate.
Coupling with aniline: The final step could involve the nucleophilic substitution of the quinolin-3-ylmethyl intermediate with aniline under basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced quinoline or aniline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(oxolan-3-yloxy)-N-(quinolin-2-ylmethyl)aniline: Similar structure with a different position of the quinoline moiety.
4-(oxolan-3-yloxy)-N-(quinolin-4-ylmethyl)aniline: Another positional isomer.
4-(oxolan-3-yloxy)-N-(pyridin-3-ylmethyl)aniline: A compound with a pyridine ring instead of quinoline.
Uniqueness
4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline is unique due to its specific combination of functional groups and the position of the quinoline moiety
Properties
IUPAC Name |
4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-4-20-16(3-1)11-15(13-22-20)12-21-17-5-7-18(8-6-17)24-19-9-10-23-14-19/h1-8,11,13,19,21H,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZKVKGCDUVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)NCC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057882.png)
![1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7057891.png)
![6-bromo-N-(2,2-difluoroethyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7057900.png)
![4-methylsulfanyl-2-[(2-methylsulfanylacetyl)amino]-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide](/img/structure/B7057901.png)
![4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057909.png)
![N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7057911.png)
![N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7057913.png)

![2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7057932.png)
![N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7057933.png)
![5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7057943.png)
![2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide](/img/structure/B7057949.png)
![N-(1-hydroxybutan-2-yl)-2-[4-(quinolin-3-ylmethylamino)phenyl]acetamide](/img/structure/B7057963.png)
![[4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone](/img/structure/B7057977.png)
